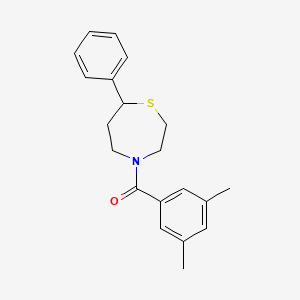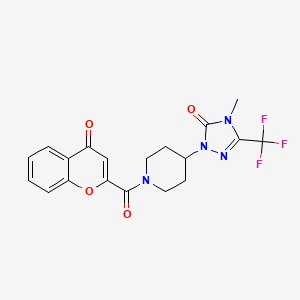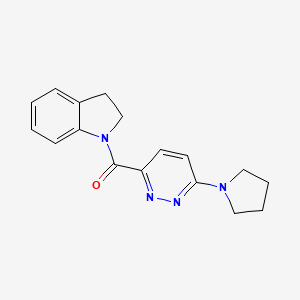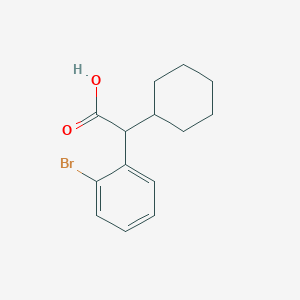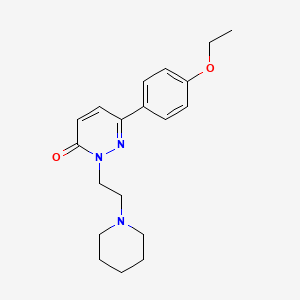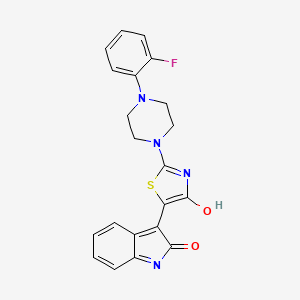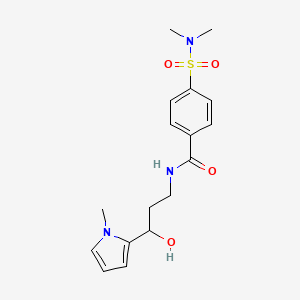
4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Molecular Capsules
Research in supramolecular chemistry has explored molecules similar to 4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide, focusing on their ability to form molecular capsules. For instance, calixpyrrole derivatives, which share structural motifs with the target compound, have been used to construct supramolecular capsules. These capsules are formed through interactions such as hydrogen bonding and are explored for their potential in encapsulating guest molecules, showing a clear conformational and structural analogy with their calixarene counterparts. Such research has implications in areas like drug delivery systems and nanotechnology, demonstrating the utility of these compounds in forming structured, functional assemblies (P. Ballester, 2011).
Advanced Oxidation Processes for Environmental Remediation
In the context of environmental science, studies have investigated advanced oxidation processes (AOPs) for the degradation of various compounds, including those structurally related to the target molecule. For example, acetaminophen (ACT), a common pharmaceutical, undergoes AOPs resulting in various by-products. Understanding the kinetics, mechanisms, and by-products of such reactions can aid in the development of more efficient water treatment methods, highlighting the environmental relevance of these compounds (Mohammad Qutob et al., 2022).
Antimicrobial Applications
Research into the antimicrobial properties of compounds structurally similar to this compound has shown promising results. For instance, p-Cymene, a monoterpene found in various plant species, exhibits a range of biological activities including antimicrobial effects. This underscores the potential of such compounds in developing new antimicrobial agents to address the challenge of antimicrobial resistance and to treat communicable diseases (A. Marchese et al., 2017).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-19(2)25(23,24)14-8-6-13(7-9-14)17(22)18-11-10-16(21)15-5-4-12-20(15)3/h4-9,12,16,21H,10-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLHQZQMDRHFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
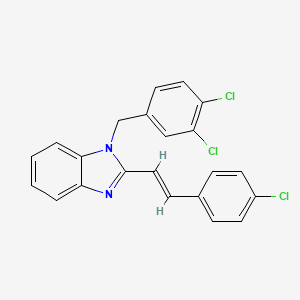

![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)
